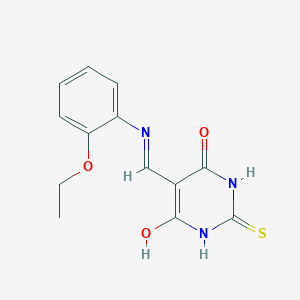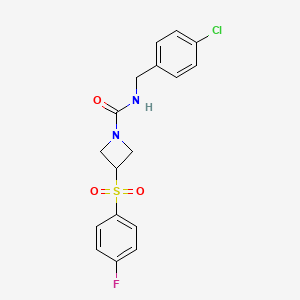![molecular formula C20H20N4O5S B2401956 4-[(3-メチル-5-[(4-メチルフェニル)スルファモイル]-1H-ピラゾール-4-イル)カルボニル]アミノ]安息香酸メチル CAS No. 1324012-19-2](/img/no-structure.png)
4-[(3-メチル-5-[(4-メチルフェニル)スルファモイル]-1H-ピラゾール-4-イル)カルボニル]アミノ]安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
結晶構造解析
この化合物は結晶構造解析研究で使用されてきました . この化合物の分子構造はX線回折法を用いて決定されました . このような解析は、結晶中の原子の配列と原子を結合する化学結合に関する貴重な情報を提供できます。
リーシュマニア駆除活性
この化合物は強力なリーシュマニア駆除活性を示しました . ある研究では、この化合物は優れた抗前鞭毛体活性を示し、ミルテフォシンやデオキシコール酸アンホテリシンBなどの標準薬よりも有意に活性が高いことがわかりました . これは、この化合物が新しいリーシュマニア駆除薬の開発のための潜在的な候補となり得ることを示唆しています。
抗マラリア活性
この化合物は、抗マラリア活性も示しました . この化合物は、マウスにマラリアを引き起こす寄生虫であるPlasmodium bergheiに対して有意な阻害効果を示すことがわかりました . これは、この化合物が潜在的な抗マラリア剤としてさらに検討できることを示しています。
分子ドッキング研究
この化合物を用いた分子ドッキング研究が行われました . これらの研究は、この化合物とその標的タンパク質の相互作用を理解するのに役立ち、その作用機序に関する洞察を提供します。 この場合、ドッキング研究はこの化合物のより優れたリーシュマニア駆除活性を裏付けました .
ピラゾール誘導体の合成
この化合物は、ピラゾール誘導体の合成に使用されてきました . ピラゾール誘導体は、その多様な薬理学的効果で知られており、この化合物はこれらの誘導体の合成における重要な中間体として役立ちます .
メカニズム的および互変異性体に関する調査
この化合物は、メカニズム的および互変異性体に関する調査に関係しています . この化合物を含む反応のメカニズムを理解し、その互変異性体形態を研究することは、その化学的挙動に関する貴重な洞察を提供できます .
作用機序
Target of Action
The primary target of this compound is β-catenin , a protein that plays a crucial role in the Wnt signaling pathway . This pathway is involved in cell proliferation and differentiation, and its dysregulation is often associated with cancer .
Mode of Action
The compound, also known as MSAB, interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The degradation of β-catenin disrupts the Wnt signaling pathway . Under normal conditions, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of Wnt target genes. The degradation of β-catenin prevents this, leading to the downregulation of wnt/β-catenin target genes .
Result of Action
The result of the compound’s action is a selective inhibition against Wnt signaling-dependent proliferation of cancer cells . This means that the compound exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with methyl 4-formylbenzoate to form methyl 4-(4-formylphenylamino)benzoate. This intermediate is then reacted with 3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid to form the final product.", "Starting Materials": [ "4-aminobenzoic acid", "methyl 4-formylbenzoate", "3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid" ], "Reaction": [ "Step 1: 4-aminobenzoic acid is reacted with thionyl chloride to form 4-chlorobenzoic acid.", "Step 2: 4-chlorobenzoic acid is reacted with sodium methoxide to form methyl 4-aminobenzoate.", "Step 3: Methyl 4-aminobenzoate is reacted with methyl 4-formylbenzoate in the presence of sodium hydride to form methyl 4-(4-formylphenylamino)benzoate.", "Step 4: Methyl 4-(4-formylphenylamino)benzoate is reacted with 3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide to form methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate." ] } | |
CAS番号 |
1324012-19-2 |
分子式 |
C20H20N4O5S |
分子量 |
428.46 |
IUPAC名 |
methyl 4-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H20N4O5S/c1-12-4-8-16(9-5-12)24-30(27,28)19-17(13(2)22-23-19)18(25)21-15-10-6-14(7-11-15)20(26)29-3/h4-11,24H,1-3H3,(H,21,25)(H,22,23) |
InChIキー |
UHSWDTLFNAJDMP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


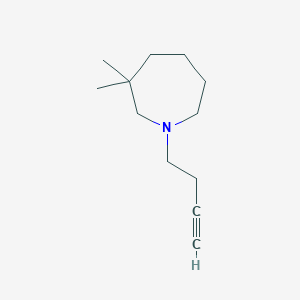
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2401875.png)
![1-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2401876.png)
![Methyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate](/img/structure/B2401877.png)
![3-Methoxy-N-methyl-N-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2401879.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2401880.png)
![1'-[(2,4-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2401881.png)
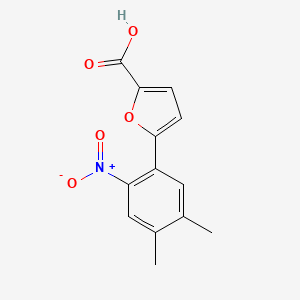
![3-ethyl-N-(furan-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2401886.png)

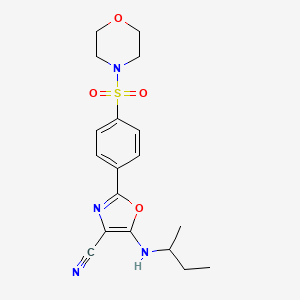
![1-methanesulfonyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperidine-4-carboxamide](/img/structure/B2401891.png)
